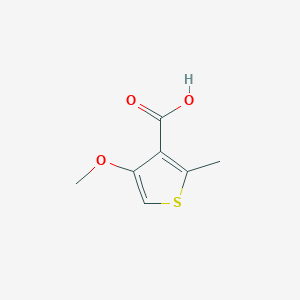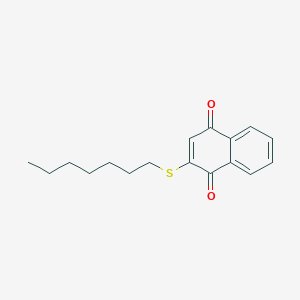
2-(Heptylsulfanyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Heptylsulfanyl)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities and applications. This compound features a heptylsulfanyl group attached to the naphthalene-1,4-dione core, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptylsulfanyl)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with heptylthiol. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve 1,4-naphthoquinone in dichloromethane.
- Add heptylthiol and triethylamine to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(Heptylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the quinone positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
科学研究应用
2-(Heptylsulfanyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-(Heptylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the heptylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its biological activities.
2-Methyl-1,4-naphthoquinone (Menadione): A vitamin K precursor with anticoagulant properties.
2-(Methylthio)naphthalene-1,4-dione: Similar structure with a methylthio group instead of heptylsulfanyl.
Uniqueness
2-(Heptylsulfanyl)naphthalene-1,4-dione is unique due to the presence of the heptylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
属性
CAS 编号 |
89478-13-7 |
|---|---|
分子式 |
C17H20O2S |
分子量 |
288.4 g/mol |
IUPAC 名称 |
2-heptylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H20O2S/c1-2-3-4-5-8-11-20-16-12-15(18)13-9-6-7-10-14(13)17(16)19/h6-7,9-10,12H,2-5,8,11H2,1H3 |
InChI 键 |
KUCKSRCSUFUNKD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


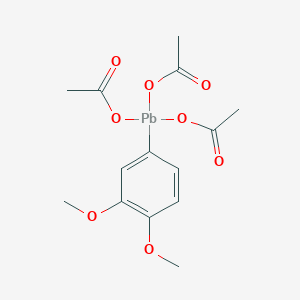
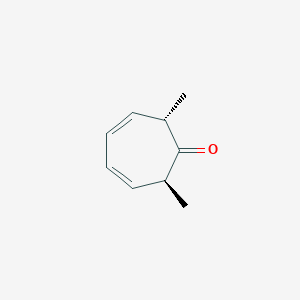
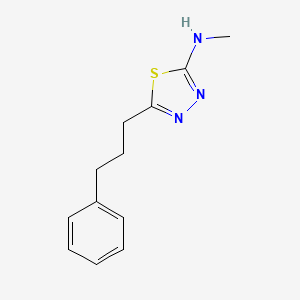
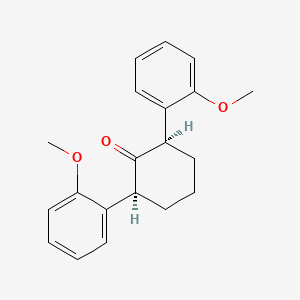
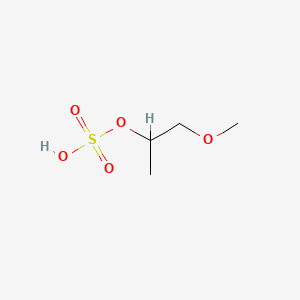

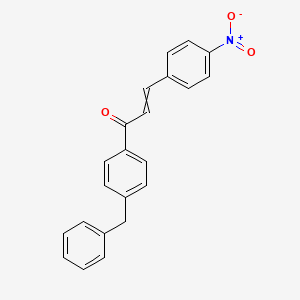

![N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea](/img/structure/B14401949.png)

![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)


